Ethyl (2-chlorobenzoyl)acetate
Overview
Description
Ethyl (2-chlorobenzoyl)acetate, also known as ethyl 3-(2-chlorophenyl)-3-oxopropanoate, is an organic compound with the molecular formula C11H11ClO3. It is a derivative of benzoylacetate, where the benzene ring is substituted with a chlorine atom at the ortho position. This compound is used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries .
Scientific Research Applications
Ethyl (2-chlorobenzoyl)acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive compounds.
Industry: Used in the production of herbicides, insecticides, and other agrochemicals.
Safety and Hazards
Future Directions
While specific future directions for Ethyl (2-chlorobenzoyl)acetate are not mentioned in the search results, its potential uses in proteomics research and as a reactant in various chemical reactions suggest that it may have applications in the development of new biochemical research methods and synthesis processes.
Mechanism of Action
Target of Action
Ethyl (2-chlorobenzoyl)acetate is a chemical compound with the linear formula ClC6H4COCH2CO2C2H5 It’s known that it can be used to synthesize other compounds , which suggests that it may interact with various molecular targets depending on the specific context of its use.
Mode of Action
It has been used as a reactant in several chemical reactions, including cerium ammonium nitrate-mediated oxidative coupling, hydrosilylation reactions, and the preparation of diaryl-substituted pyrazoles . These reactions suggest that the compound can interact with its targets to induce chemical changes.
Biochemical Pathways
Given its use in various chemical reactions , it’s likely that it can influence multiple pathways depending on the specific context of its use.
Pharmacokinetics
Its physical properties such as its boiling point (221-222 °c) and density (1206 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that it can be used to synthesize other compounds , suggesting that its action can result in the formation of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (2-chlorobenzoyl)acetate can be synthesized through the reaction of ethyl acetoacetate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like acetonitrile at room temperature. The general reaction scheme is as follows:
ClC6H4COCl+CH3COCH2CO2C2H5→ClC6H4COCH2CO2C2H5+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-chlorobenzoic acid or 2-chlorobenzophenone.
Reduction: Formation of ethyl (2-chlorobenzyl)acetate.
Substitution: Formation of various substituted benzoylacetates depending on the nucleophile used.
Comparison with Similar Compounds
- Ethyl (4-fluorobenzoyl)acetate
- Ethyl (4-methylbenzoyl)acetate
- Ethyl (3-chlorobenzoyl)acetate
Comparison: Ethyl (2-chlorobenzoyl)acetate is unique due to the position of the chlorine atom on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. For instance, the ortho position of the chlorine atom can lead to different steric and electronic effects compared to para or meta substitutions, affecting the compound’s chemical behavior and applications .
Properties
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFBNTUSDQSFOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303394 | |
Record name | Ethyl (2-chlorobenzoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19112-35-7 | |
Record name | Ethyl 2-chloro-β-oxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19112-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 158136 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019112357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19112-35-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (2-chlorobenzoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, 2-chloro-β-oxo-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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